N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key structural elements include:
- Dihydrobenzo[b][1,4]dioxin: A bicyclic ether substituent linked via an amide bond, enhancing lipophilicity and metabolic stability.
- Furan-3-carboxamide: A planar heterocycle with hydrogen-bonding capacity, likely influencing target binding.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(22-14-1-2-16-17(9-14)30-8-7-29-16)11-25-5-3-15-18(10-25)31-21(23-15)24-20(27)13-4-6-28-12-13/h1-2,4,6,9,12H,3,5,7-8,10-11H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKOJKPZWWFKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Physicochemical Properties
Key Observations :
- Core Heterocycles :
- The target’s thiazolo[5,4-c]pyridine core differs from dihydropyridines (AZ331, AZ257) and isoxazolo pyridines (5d) in electronic properties. Thiazole’s sulfur atom may enhance π-stacking, whereas dihydropyridines are redox-active .
- Isoxazolo pyridines (e.g., 5d) feature oxygen and nitrogen, favoring polar interactions .
- Substituent Effects :
Key Observations :
- The target compound’s synthesis likely involves amide coupling (dihydrobenzodioxin attachment) and thiazolo pyridine cyclization, contrasting with AZ331/257’s thioether linkages and dihydropyridine ring closure .
NMR and Spectroscopic Comparisons
reveals that structural analogs (compounds 1, 7, and Rapa) exhibit nearly identical NMR chemical shifts except in regions A (positions 39–44) and B (positions 29–36). This suggests:
- Region A/B Modifications : Substituents in these regions alter the chemical environment. For the target compound, the dihydrobenzodioxin and furan groups may occupy analogous positions, perturbing shifts in these regions .
- Conserved Environments : Most protons in the target’s thiazolo pyridine core likely mirror the chemical environments of Rapa’s analogs, implying similar conformational stability .
Pharmacological Implications (Inferred)
While direct activity data are unavailable, comparisons suggest:
- Target Binding : The furan carboxamide may mimic AZ331’s carboxamide in binding kinase ATP pockets, while the dihydrobenzodioxin could enhance membrane permeability .
- Solubility vs. Potency : The target’s higher lipophilicity (vs. 5d’s hydroxyl groups) may limit aqueous solubility but improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
